molecular formula C9H9NO4 B14022569 5,6-Dimethylpyridine-2,4-dicarboxylic acid

5,6-Dimethylpyridine-2,4-dicarboxylic acid

Cat. No.: B14022569
M. Wt: 195.17 g/mol
InChI Key: UDGGBZPHRLFKEW-UHFFFAOYSA-N
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Description

5,6-Dimethylpyridine-2,4-dicarboxylic acid is a heterocyclic organic compound with the molecular formula C9H9NO4 It is a derivative of pyridine, featuring two carboxylic acid groups at the 2 and 4 positions, and methyl groups at the 5 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethylpyridine-2,4-dicarboxylic acid typically involves the oxidation of 4-substituted Hantsch dihydropyridines in the presence of methanesulfonic acid, sodium nitrite, and wet silicon dioxide as oxidizing agents . Another method involves the esterification of pyridine-2,4-dicarboxylic acid followed by selective methylation at the 5 and 6 positions.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 5,6-Dimethylpyridine-2,4-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: The methyl groups and carboxylic acid groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

5,6-Dimethylpyridine-2,4-dicarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-Dimethylpyridine-2,4-dicarboxylic acid involves its interaction with molecular targets such as enzymes. For instance, it acts as an inhibitor of JMJD5 by competing with 2-oxoglutarate, a cofactor required for the enzyme’s activity. This inhibition can affect various cellular processes, including cell cycle regulation and metabolism .

Comparison with Similar Compounds

Uniqueness: 5,6-Dimethylpyridine-2,4-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for targeted applications in research and industry.

Properties

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

5,6-dimethylpyridine-2,4-dicarboxylic acid

InChI

InChI=1S/C9H9NO4/c1-4-5(2)10-7(9(13)14)3-6(4)8(11)12/h3H,1-2H3,(H,11,12)(H,13,14)

InChI Key

UDGGBZPHRLFKEW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1C(=O)O)C(=O)O)C

Origin of Product

United States

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